
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is known for its unique structure, which includes a bromine atom at the 4-position and two methyl groups at the 1- and 3-positions of the pyrazole ring, along with a carboxylic acid group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with one less methyl group.
4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole: Contains additional chlorine and propyl groups.
5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Contains amino, cyano, and bromophenyl groups.
Uniqueness
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and carboxylic acid groups enhances its reactivity and potential for diverse applications in various fields .
Biological Activity
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a unique structural configuration that imparts notable biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₂O₂, with a molecular weight of 230.06 g/mol. The compound features a bromine atom at the 4-position, methyl groups at the 1 and 3 positions, and a carboxylic acid group at the 5-position. This specific substitution pattern significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom and carboxylic acid group enhance its binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been reported to inhibit oxidative phosphorylation, affecting ATP production in cells. This suggests potential applications in energy metabolism research.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical for developing treatments for inflammatory diseases.
Biological Activity Overview
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated significant cytotoxicity against several cancer cell lines:
- HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell growth.
- A549 Cells : Exhibited promising results with significant apoptosis induction.
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Studies
Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further investigation into its mechanism of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid?
Answer: The synthesis typically involves:
Cyclocondensation : React ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form the pyrazole core .
Functionalization : Introduce bromine at the 4-position via electrophilic substitution, often using N-bromosuccinimide (NBS) under controlled conditions. Methyl groups are introduced via alkylation (e.g., methyl iodide in basic media) .
Hydrolysis : Convert ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH .
Key Considerations :
- Regioselectivity in bromination depends on steric and electronic effects of existing substituents .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .
Q. How is structural characterization performed for this compound?
Answer: A multi-technique approach is used:
Advanced Tip : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to validate electronic properties .
Advanced Research Questions
Q. How do substituent positions (Br, methyl groups) influence reactivity?
Answer:
- Bromine : Acts as an electron-withdrawing group, directing electrophiles to the 5-position. Its steric bulk may hinder reactions at adjacent sites .
- Methyl Groups : Electron-donating effects stabilize the pyrazole ring but reduce solubility in polar solvents. Steric hindrance at the 1- and 3-positions limits access to the nitrogen lone pairs .
Case Study : In cross-coupling reactions (e.g., Suzuki), the 4-bromo substituent facilitates palladium-catalyzed coupling, while methyl groups slow reaction rates due to steric effects .
Q. What computational methods are used to predict electronic properties?
Answer:
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP functional, 6-311+G(d,p) basis set). Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Example : For 4-bromo-1,3-dimethyl derivatives, HOMO is localized on the pyrazole ring, suggesting susceptibility to electrophilic attack .
Q. How to resolve contradictions in reported synthetic yields?
Answer: Discrepancies often arise from:
- Reaction Conditions : Temperature (e.g., 0°C vs. room temp) affects bromination efficiency .
- Catalyst Loading : Pd(PPh) vs. Pd(OAc) in cross-coupling alters yields by 10–20% .
- Workup Methods : Acidic vs. neutral quenching impacts crystallization purity .
Mitigation : Use design of experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and reaction time .
Q. What strategies improve regioselectivity in functionalization?
Answer:
- Directing Groups : Use protecting groups (e.g., Boc on nitrogen) to steer electrophiles to specific positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich sites .
- Microwave Irradiation : Accelerates reactions, reducing side-product formation in bromination .
Case Study : Bromination in acetonitrile yields 85% 4-bromo product, while DCM results in <60% due to poor solubility .
Q. How is crystallinity assessed for formulation studies?
Answer:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Determine melting points (~150–160°C) and thermal stability (decomposition >200°C) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .
Tables for Quick Reference
Table 1: Common Synthetic Intermediates
Intermediate | CAS No. | Key Use |
---|---|---|
Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate | 1328640-39-6 | Hydrolysis to carboxylic acid |
5-Methyl-1-phenyl-pyrazole-4-carboxylate | N/A | Cyclocondensation studies |
Table 2: Computational Parameters
Software/Tool | Basis Set | Application |
---|---|---|
Gaussian09 | 6-311+G(d,p) | Geometry optimization |
Mercury | N/A | Crystal structure visualization |
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAEVZRYGUFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381568 | |
Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-88-2 | |
Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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